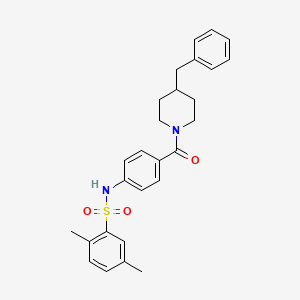

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O3S/c1-20-8-9-21(2)26(18-20)33(31,32)28-25-12-10-24(11-13-25)27(30)29-16-14-23(15-17-29)19-22-6-4-3-5-7-22/h3-13,18,23,28H,14-17,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCYUWHFXPZPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The key steps include:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction.

Coupling with Benzenesulfonamide: The final step involves coupling the piperidine derivative with a benzenesulfonamide under conditions that promote the formation of the desired sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of bases, acids, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives with Piperazine/Piperidine Substituents

Compound 20 : N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethylbenzenesulfonamide

- Key Differences: Substituent: Replaces the benzylpiperidine-carbonyl group with an acetylpiperazine-phenoxy-pyridine system. Electronic Effects: The acetylpiperazine introduces polar amide and tertiary amine groups, enhancing solubility compared to the hydrophobic benzylpiperidine in the target compound. Synthetic Yield: Higher yield (70%) vs. 68% for the target compound, suggesting better reaction efficiency .

N-(4-Hydroxyphenyl)benzenesulfonamide

- Key Differences: Substituent: A simple 4-hydroxyphenyl group instead of the complex benzylpiperidine-carbonyl-phenyl system. Hydrogen Bonding: The hydroxyl group forms strong O–H⋯O and N–H⋯O bonds, enhancing crystallinity and aqueous solubility, unlike the target compound’s reliance on weaker van der Waals interactions .

Chlorobenzyl and Fluorinated Sulfonamides (Alfa Catalog)

N-(4-Chlorobenzyl)-2,5-dimethylbenzenesulfonamide

- Key Differences :

- Substituent : A chlorobenzyl group replaces the benzylpiperidine-carbonyl-phenyl moiety.

- Electronic Effects : The electron-withdrawing Cl atom increases sulfonamide acidity (pKa ~8–9) compared to the target compound’s neutral benzylpiperidine group.

- Applications : Chlorinated analogs are often explored for antimicrobial activity due to enhanced electrophilicity .

Fluorinated Analogs (e.g., N-(4-Chlorobenzyl)-4-fluorobenzamide)

- Key Differences :

Structural and Physicochemical Data Table

| Compound Name | Molecular Weight | Key Substituents | Hydrogen Bonding | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | 518.12 | Benzylpiperidine-carbonyl, 2,5-Me | Moderate (NH) | ~3.5 |

| Compound 20 | ~550 (estimated) | Acetylpiperazine, phenoxy-pyridine | Strong (NH, O) | ~2.8 |

| N-(4-Hydroxyphenyl)benzenesulfonamide | 249.29 | 4-OH-phenyl | Strong (OH, NH) | ~1.2 |

| N-(4-Chlorobenzyl)-2,5-dimethylbenzenesulfonamide | 334.84 | 4-Cl-benzyl, 2,5-Me | Moderate (NH) | ~3.0 |

Research Implications

- Limitations vs. Analogs : Lower solubility compared to acetylpiperazine or hydroxylated derivatives may hinder formulation.

- Future Directions : Hybridizing the benzylpiperidine motif with polar groups (e.g., -OH or -F) could optimize pharmacokinetics.

Biological Activity

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant biological activity, particularly in the context of neuroprotection and potential therapeutic applications in neurodegenerative diseases. The compound's unique structure allows it to interact with various molecular targets, leading to diverse biological effects.

Chemical Structure and Properties

- Molecular Formula : C30H30N4O2

- Molecular Weight : 478.6 g/mol

- IUPAC Name : N-[4-(4-benzylpiperidine-1-carbonyl)-2-phenylpyrazol-3-yl]-4-methylbenzamide

This compound is characterized by a piperidine ring connected to a benzyl group and a sulfonamide moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE). This inhibition plays a crucial role in preventing amyloid-beta fibrillogenesis, a process implicated in Alzheimer's disease. The compound binds to the peripheral anionic site of AChE, stabilizing the α-helical content of amyloid-beta and preventing its toxic conformations. Additionally, it exhibits neuroprotective effects by:

- Inhibiting Reactive Oxygen Species (ROS) : The compound reduces oxidative stress by inhibiting ROS generation, protecting neuronal cells from oxidative damage.

- Modulating Neuroinflammatory Responses : It may also influence pathways related to neuroinflammation, although specific mechanisms require further investigation.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

| Activity | Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Prevents amyloid-beta fibrillogenesis | |

| Neuroprotection | Reduces oxidative stress | |

| Cytotoxicity against Cancer Cells | Exhibits selective cytotoxicity |

Case Studies and Research Findings

- Neuroprotective Effects : In a study evaluating the neuroprotective potential of various compounds, this compound demonstrated significant efficacy in reducing neuronal cell death induced by oxidative stress. The results indicated that treatment with this compound led to a marked decrease in cell apoptosis compared to untreated controls.

- Inhibition of Amyloid-Beta Aggregation : Another study focused on the compound's ability to inhibit amyloid-beta aggregation. The findings showed that at nanomolar concentrations, the compound effectively reduced fibril formation and promoted the stability of non-toxic oligomeric forms of amyloid-beta.

- Comparative Analysis with Similar Compounds : A comparative analysis with other benzylpiperidine derivatives revealed that this compound exhibited superior multitargeted potential against neurodegenerative pathways, suggesting its promise as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.